1-(2,4-Difluorophenyl)piperazine dihydrochloride belongs to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. The introduction of fluorine atoms in the phenyl ring enhances the compound's pharmacological properties, making it a valuable candidate in drug development .
The synthesis of 1-(2,4-Difluorophenyl)piperazine dihydrochloride involves several key steps:
This multi-step synthesis highlights the importance of controlling reaction conditions such as temperature and solvent choice to achieve optimal yields and purity.
The molecular structure of 1-(2,4-Difluorophenyl)piperazine dihydrochloride can be described as follows:
InChI=1S/C11H14F2N2.2ClH/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8H2;2*1H
.This structural configuration allows for interactions with various biological targets, enhancing its utility in pharmacological applications.
1-(2,4-Difluorophenyl)piperazine dihydrochloride participates in several chemical reactions:
The specific products formed from these reactions are contingent upon reaction conditions such as temperature, solvent, and reactant concentrations.
The mechanism of action for 1-(2,4-Difluorophenyl)piperazine dihydrochloride primarily involves its role as a pharmacophore in drug design:
The detailed understanding of its mechanism allows researchers to design more effective therapeutic agents by modifying its structure.
Key physical and chemical properties of 1-(2,4-Difluorophenyl)piperazine dihydrochloride include:
These properties influence how the compound behaves in biological systems and its effectiveness as a drug candidate.
1-(2,4-Difluorophenyl)piperazine dihydrochloride has diverse applications across various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2